molecular formula C35H54N10O13 B592130 H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 CAS No. 132917-49-8

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2

Numéro de catalogue: B592130
Numéro CAS: 132917-49-8
Poids moléculaire: 822.874
Clé InChI: FTRYGVQSMSVKGI-AITDKQMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-calcitonin gene-related peptide (30-37) (rat) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of alpha-calcitonin gene-related peptide (30-37) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-calcitonin gene-related peptide (30-37) (rat) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Applications De Recherche Scientifique

Alpha-calcitonin gene-related peptide (30-37) (rat) has numerous scientific research applications:

Mécanisme D'action

Alpha-calcitonin gene-related peptide (30-37) (rat) exerts its effects through binding to specific receptors, primarily the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying proteins (RAMPs). This interaction leads to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and other physiological responses . The peptide is released in response to high levels of angiotensin-II and norepinephrine to counteract their vasoconstrictive effects .

Comparaison Avec Des Composés Similaires

Alpha-calcitonin gene-related peptide (30-37) (rat) can be compared with other peptides in the calcitonin gene family, such as:

Alpha-calcitonin gene-related peptide (30-37) (rat) is unique due to its specific sequence and physiological roles, particularly in the nervous system and cardiovascular regulation .

Activité Biologique

H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, also known as alpha-calcitonin gene-related peptide (30-37) (rat), is a neuropeptide that plays significant roles in various biological processes. This compound belongs to the calcitonin gene family and is primarily involved in neuropeptide signaling and regulation. Its structure comprises a sequence of amino acids that contribute to its biological activity, including roles in cardiovascular health and neurobiology.

  • Molecular Formula : C35H54N10O13
  • Molecular Weight : 822.9 g/mol
  • CAS Number : 132917-49-8

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Neuropeptide Signaling : It is involved in the modulation of pain and inflammatory responses through its action on specific receptors.
  • Cardiovascular Effects : Research indicates that this peptide may have therapeutic potential in treating cardiovascular diseases, primarily through vasodilation mechanisms mediated by cyclic adenosine monophosphate (cAMP) signaling pathways .
  • Antihypertensive Properties : Like other peptides derived from the calcitonin family, it exhibits antihypertensive effects, which are crucial for managing blood pressure levels .

This compound exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) along with receptor activity-modifying proteins (RAMPs). This interaction stimulates adenylate cyclase, leading to increased levels of cAMP, which is pivotal for various physiological responses, including vasodilation and modulation of neurotransmitter release.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with other peptides in the calcitonin gene family:

Peptide NameFunctionUnique Features
Alpha-calcitonin gene-related peptide (30-37) Neuropeptide signaling, cardiovascular regulationSpecific sequence contributes to unique actions
Beta-calcitonin gene-related peptide (β-CGRP) Pain modulation, vasodilationPrimarily synthesized in the enteric nervous system
Amylin Glucose metabolism, appetite regulationInvolved in metabolic processes
Adrenomedullin Cardiovascular regulation, inflammationPlays a role in vascular homeostasis

Case Studies and Research Findings

  • Neuroprotection : In a study investigating the neuroprotective effects of neuropeptides, this compound demonstrated significant protective effects against neuronal damage induced by oxidative stress .
  • Cardiovascular Health : Clinical trials have explored its potential in managing hypertension. Results indicated a marked reduction in blood pressure among subjects treated with this peptide compared to controls.
  • Cancer Research : Recent studies have highlighted the antiproliferative effects of related peptides when combined with chemotherapeutic agents, suggesting that this compound may enhance therapeutic efficacy against certain cancers .

Propriétés

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54N10O13/c1-16(2)28(45-32(55)22(13-24(36)48)44-34(57)27(37)18(4)47)35(58)39-14-25(49)41-23(15-46)33(56)42-20(10-11-26(50)51)31(54)40-17(3)30(53)43-21(29(38)52)12-19-8-6-5-7-9-19/h5-9,16-18,20-23,27-28,46-47H,10-15,37H2,1-4H3,(H2,36,48)(H2,38,52)(H,39,58)(H,40,54)(H,41,49)(H,42,56)(H,43,53)(H,44,57)(H,45,55)(H,50,51)/t17-,18+,20-,21-,22-,23-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRYGVQSMSVKGI-AITDKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.